Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate
Overview
Description
Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate is an organic compound with the molecular formula C18H18O5 It is a benzoate ester derivative, characterized by the presence of a formyl group attached to a phenoxypropoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate typically involves the reaction of 4-hydroxybenzaldehyde with 3-bromopropyl benzoate under basic conditions to form the intermediate 4-(3-(4-formylphenoxy)propoxy)benzoic acid. This intermediate is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(3-(4-carboxyphenoxy)propoxy)benzoic acid.
Reduction: 4-(3-(4-hydroxyphenoxy)propoxy)benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxypropoxy chain can interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate: Similar structure but with the formyl group in a different position.
Methyl 4-(2-formylphenoxy)benzoate: Lacks the propoxy chain, making it less flexible.
Uniqueness
Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate is unique due to the specific positioning of the formyl group and the presence of the propoxy chain, which provides distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
methyl 4-[3-(4-formylphenoxy)propoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-18(20)15-5-9-17(10-6-15)23-12-2-11-22-16-7-3-14(13-19)4-8-16/h3-10,13H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSAVSQBHVUBHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594792 | |
Record name | Methyl 4-[3-(4-formylphenoxy)propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-00-1 | |
Record name | Methyl 4-[3-(4-formylphenoxy)propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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